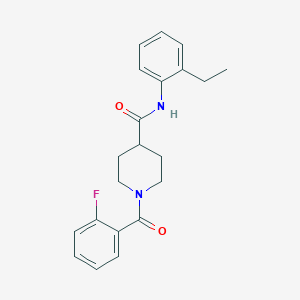![molecular formula C22H21ClN2O3S2 B4832503 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B4832503.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfonyl group, a phenyl group, and a phenylsulfanyl group, which contribute to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylamine to form N-(4-chlorophenylsulfonyl)aniline. This intermediate is then reacted with 2-(phenylsulfanyl)ethylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with cellular membranes and other biomolecules. The exact pathways involved are still under investigation, but the compound’s structure suggests it may affect multiple targets and pathways.
Vergleich Mit ähnlichen Verbindungen
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide can be compared with other similar compounds, such as:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide: This compound has a similar sulfonyl group but differs in the substituents on the nitrogen atoms.
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methoxyphenyl)glycinamide: This compound has a methoxy group instead of a phenylsulfanyl group. The uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
This article provides a comprehensive overview of N2-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide, highlighting its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and optimize its use in various fields.
Eigenschaften
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c23-18-11-13-21(14-12-18)30(27,28)25(19-7-3-1-4-8-19)17-22(26)24-15-16-29-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLZYALQKZYAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4832440.png)
![3-(3-methoxyphenyl)-N-[3-(4-methylpyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B4832445.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B4832446.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4832447.png)

![(5E)-3-benzyl-5-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4832469.png)
![3-methoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B4832476.png)
![Ethyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4832480.png)
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B4832491.png)

![5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832513.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4832515.png)
![O-ethyl S-[4-(3-iodo-4,5-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] thiocarbonate](/img/structure/B4832516.png)
![3-(cyclohexylmethyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4832524.png)
